
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene is an organic compound that features a complex aromatic structure with multiple halogen substitutions
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a chlorophenol derivative reacts with a difluoromethylated benzene under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium hydroxide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent or a biochemical tool.
Medicine: Research explores its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-(4-Bromophenoxy)-2-(difluoromethyl)-3-fluorobenzene: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(4-Chlorophenoxy)-2-(trifluoromethyl)-3-fluorobenzene: Contains an additional fluorine atom, potentially altering its chemical properties and applications.
1-(4-Chlorophenoxy)-2-(difluoromethyl)-3-chlorobenzene: Another variant with a different halogen substitution pattern, affecting its interactions and stability.
The uniqueness of this compound lies in its specific combination of halogen atoms, which confer distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C13H8ClF3O |
|---|---|
Molekulargewicht |
272.65 g/mol |
IUPAC-Name |
1-(4-chlorophenoxy)-2-(difluoromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C13H8ClF3O/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7,13H |
InChI-Schlüssel |
XZPGCPUKAWJTGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(F)F)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
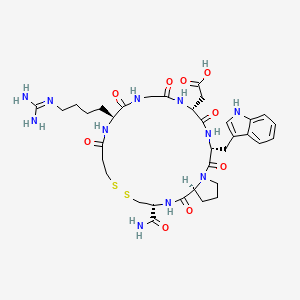
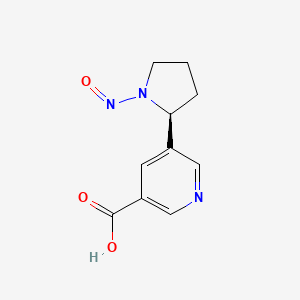
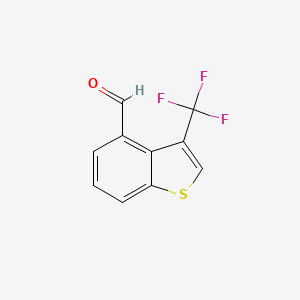
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
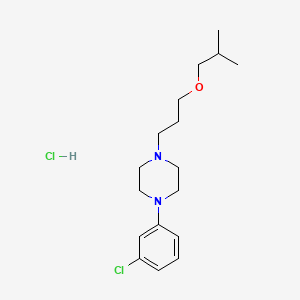
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
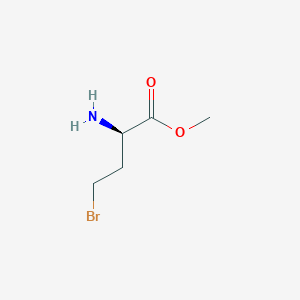
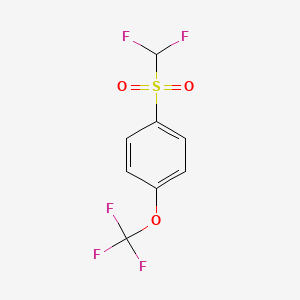
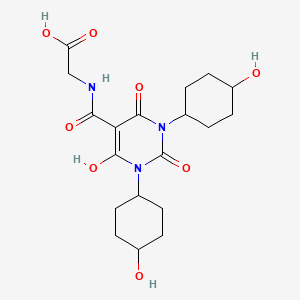
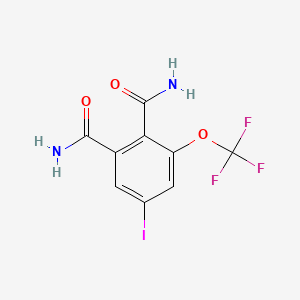
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)

